2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the reaction of 3-nitrobenzoic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction forms the 1,3,4-thiadiazole ring. The resulting intermediate is then acylated with 2-methylpropanoyl chloride to yield the final product .
Chemical Reactions Analysis
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Acylation: The amide group can be acylated using acyl chlorides under basic conditions.
Common reagents used in these reactions include hydrogen gas, acyl chlorides, and bases such as sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial properties, showing activity against various bacterial strains.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study the interactions of thiadiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiadiazole ring can also interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide include other thiadiazole derivatives such as:
2-amino-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
5-phenyl-1,3,4-thiadiazole-2-thiol: Studied for its potential anticancer activity.
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C12H12N4O3S |
---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12N4O3S/c1-7(2)10(17)13-12-15-14-11(20-12)8-4-3-5-9(6-8)16(18)19/h3-7H,1-2H3,(H,13,15,17) |
InChI Key |
GFTHGWRFAJJNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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